A-385358
Overview
Description
A-385358 is a selective inhibitor of B-cell lymphoma-extra large (Bcl-XL) and B-cell lymphoma 2 (Bcl-2) proteins. It has been studied for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells by inhibiting these anti-apoptotic proteins .
Mechanism of Action
Target of Action
A-385358, also known as N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide or Phenylpiperidine, 1a, is a selective inhibitor of Bcl-XL . The primary targets of this compound are the Bcl-XL and Bcl-2 proteins, with Ki values of 0.80 nM and 67 nM respectively . These proteins are members of the Bcl-2 family and play crucial roles in the regulation of apoptosis, contributing to cell survival .
Mode of Action
This compound interacts with its targets, Bcl-XL and Bcl-2, by binding to them selectively . This interaction inhibits the function of these proteins, leading to changes in the cell’s apoptotic processes . The compound has a greater affinity for the Bcl-XL protein compared to Bcl-2 .
Biochemical Pathways
The inhibition of Bcl-XL and Bcl-2 by this compound affects the apoptosis pathway . This results in an increase in caspase-3 activity and stimulates the release of cytochrome c from mitochondria . These changes lead to cell death, particularly in cells that are dependent on Bcl-XL for survival .
Result of Action
The result of this compound’s action is cell death, particularly in cells that are dependent on Bcl-XL for survival . This is achieved through the increase in caspase-3 activity and the release of cytochrome c from mitochondria, leading to apoptosis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be potentiated by other agents such as paclitaxel . .
Preparation Methods
The synthesis of A-385358 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One method involves the reaction of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid with 3-nitrobenzenesulfonyl chloride to form an intermediate, which is then reacted with ®-3-dimethylamino-1-[(phenylsulfanyl)methyl]propylamine to yield this compound . Industrial production methods are not widely documented, but the compound is typically synthesized in research laboratories under controlled conditions.
Chemical Reactions Analysis
A-385358 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The nitro group in this compound can be reduced to an amino group using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, under suitable conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
A-385358 has several scientific research applications:
Cancer Research: It is primarily used in cancer research to study its effects on inducing apoptosis in cancer cells.
Biological Studies: The compound is used to investigate the role of Bcl-XL and Bcl-2 proteins in cell survival and apoptosis.
Drug Development: This compound serves as a lead compound in the development of new drugs targeting Bcl-XL and Bcl-2 proteins for cancer therapy.
Comparison with Similar Compounds
A-385358 is compared with other Bcl-XL inhibitors such as:
ABT-737: A potent inhibitor of Bcl-2, Bcl-XL, and Bcl-w, showing monotherapy efficacy in xenograft models of small-cell lung cancer and lymphoma.
S44563: Another Bcl-XL inhibitor with similar apoptotic effects.
WEHI-539: A selective Bcl-XL inhibitor with high affinity and specificity.
This compound is unique due to its selective inhibition of Bcl-XL over Bcl-2, making it a valuable tool in studying the specific roles of these proteins in apoptosis .
Properties
IUPAC Name |
N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O5S2/c1-32(2)17-20-36(21-18-32)26-12-10-24(11-13-26)31(38)34-44(41,42)28-14-15-29(30(22-28)37(39)40)33-25(16-19-35(3)4)23-43-27-8-6-5-7-9-27/h5-15,22,25,33H,16-21,23H2,1-4H3,(H,34,38)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEHITNKTMMZBR-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NC(CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)N[C@H](CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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